

Spectroscopic Analysis of Ethyl 3-hydroxy-2,2-dimethylpropanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-hydroxy-2,2-dimethylpropanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-hydroxy-2,2-dimethylpropanoate**, a valuable building block in organic synthesis. The document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural characterization of this compound. Detailed experimental protocols and visual representations of spectroscopic principles and data are included to support researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ^1H NMR data and predicted ^{13}C NMR data for **Ethyl 3-hydroxy-2,2-dimethylpropanoate**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Ethyl 3-hydroxy-2,2-dimethylpropanoate** provides distinct signals corresponding to the different proton environments in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 3-hydroxy-2,2-dimethylpropanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.16	Quartet (q)	2H	7.2	-OCH ₂ CH ₃
3.52-3.57	Broad multiplet (br. m)	2H	-CH ₂ OH	
2.50-2.55	Broad multiplet (br. m)	1H	-OH	
1.28	Triplet (t)	3H	7.2	-OCH ₂ CH ₃
1.20	Singlet (s)	6H	-C(CH ₃) ₂	

Data obtained from a 400 MHz spectrum in CDCl₃.[\[1\]](#)

¹³C NMR Spectroscopy (Predicted)

Due to the absence of readily available experimental data, the following ¹³C NMR chemical shifts are predicted based on the analysis of similar structures and computational models. These predictions provide an expected range for the carbon signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Ethyl 3-hydroxy-2,2-dimethylpropanoate**

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~177	C=O (Ester)
~70	-CH ₂ OH
~61	-OCH ₂ CH ₃
~43	-C(CH ₃) ₂
~22	-C(CH ₃) ₂
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The following table outlines the expected characteristic IR absorption bands for **Ethyl 3-hydroxy-2,2-dimethylpropanoate** based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for **Ethyl 3-hydroxy-2,2-dimethylpropanoate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (Alcohol)
~2970	Strong	C-H stretch (Alkyl)
~1730	Strong	C=O stretch (Ester)
~1250	Strong	C-O stretch (Ester)
~1050	Medium	C-O stretch (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum

The predicted mass spectrum of **Ethyl 3-hydroxy-2,2-dimethylpropanoate** under electron ionization (EI) would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI) for **Ethyl 3-hydroxy-2,2-dimethylpropanoate**

m/z	Predicted Fragment Ion
146	$[M]^+$ (Molecular Ion)
131	$[M - CH_3]^+$
115	$[M - OCH_2CH_3]^+$
101	$[M - CH_2OH - CH_3]^+$
87	$[COOCH_2CH_3]^+$
73	$[C(CH_3)_2CH_2OH]^+$
45	$[OCH_2CH_3]^+$
43	$[C(CH_3)_2 + H]^+$

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., $CDCl_3$, ~0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For 1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

For a liquid sample like **Ethyl 3-hydroxy-2,2-dimethylpropanoate**, a neat spectrum can be obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are then mounted in the spectrometer, and the spectrum is recorded.

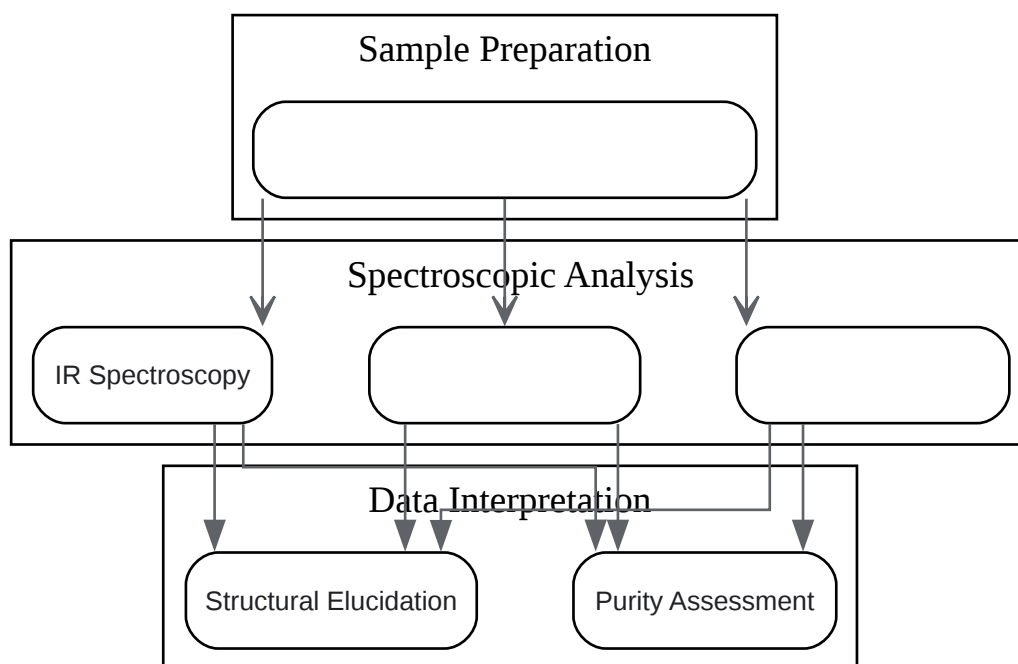
Mass Spectrometry

For electron ionization (EI) mass spectrometry, a small amount of the sample is introduced into the instrument, typically via direct infusion or after separation by gas chromatography (GC).

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

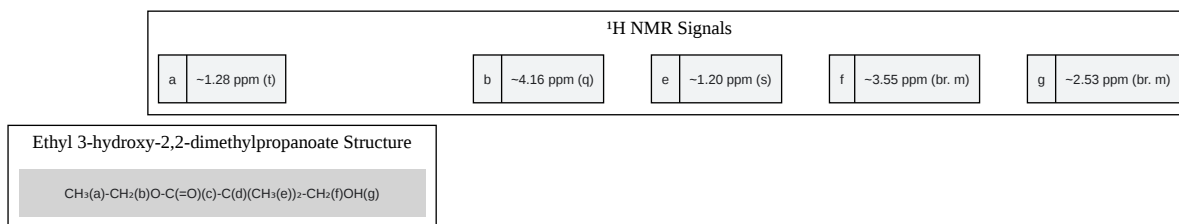
Visualizations

The following diagrams illustrate key concepts and workflows in the spectroscopic analysis of **Ethyl 3-hydroxy-2,2-dimethylpropanoate**.



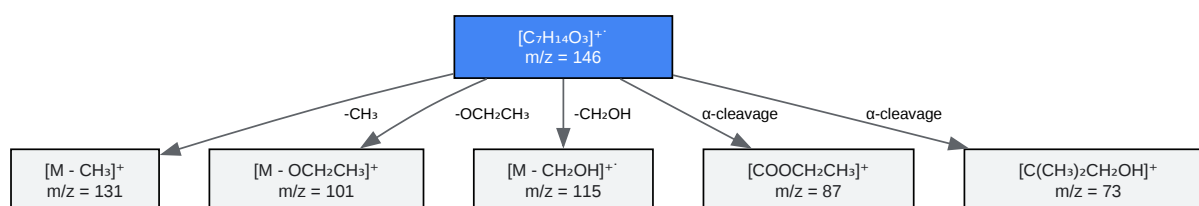
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Caption: General workflow for the spectroscopic analysis of an organic compound.



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Caption: Correlation of ¹H NMR signals to the molecular structure.



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Caption: Predicted major fragmentation pathways in EI-MS.

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References

- 1. Ethyl 3-hydroxy-2,2-diMethylpropanoate | 14002-73-4 [chemicalbook.com]

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